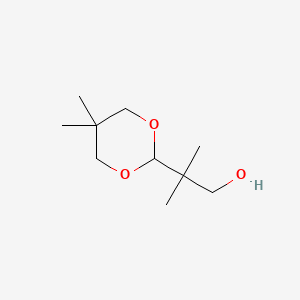

beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-9(2)6-12-8(13-7-9)10(3,4)5-11/h8,11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPKUZZRGKREJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)C(C)(C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223268 | |

| Record name | beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7299-86-7 | |

| Record name | β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7299-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETA,BETA,5,5-TETRAMETHYL-1,3-DIOXANE-2-ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACS5X9K6VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol (CAS 7299-86-7)

This guide provides a comprehensive technical overview of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol, a notable heterocyclic compound with applications in synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights into its utility.

Introduction: A Structurally Unique Building Block

β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol, with the CAS number 7299-86-7, is a substituted 1,3-dioxane derivative. Its structure, featuring a six-membered heterocyclic ring with two oxygen atoms, is adorned with four methyl groups at the β and 5-positions, and an ethanol substituent at the 2-position. This unique arrangement of sterically hindering methyl groups and a reactive hydroxyl functionality makes it a valuable intermediate in organic synthesis. The 1,3-dioxane core serves as a stable protecting group for 1,3-diols and carbonyl compounds under neutral to basic conditions, while being readily cleavable under acidic conditions. This characteristic, combined with the potential for further functionalization of the ethanol side chain, positions this molecule as a versatile tool in the synthesis of complex organic molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 7299-86-7 | [1][2] |

| IUPAC Name | 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol | [1] |

| Molecular Formula | C₁₀H₂₀O₃ | [1][3] |

| Molecular Weight | 188.26 g/mol | [1][3] |

| Appearance | Solid (at standard conditions) | [2] |

| XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Synthesis and Mechanism

The primary route for the synthesis of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol is the acid-catalyzed acetalization of 3-hydroxy-2,2-dimethylpropanal with 2,2-dimethyl-1,3-propanediol (neopentyl glycol). This reaction is a classic example of the formation of a cyclic acetal, a cornerstone of protecting group chemistry in organic synthesis.

Retrosynthetic Analysis

A retrosynthetic approach reveals the key disconnection at the acetal carbon, leading back to the precursor aldehyde and diol.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Protocol: Acid-Catalyzed Acetalization

This protocol outlines a standard laboratory procedure for the synthesis of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol.

Materials:

-

3-Hydroxy-2,2-dimethylpropanal

-

2,2-Dimethyl-1,3-propanediol (Neopentyl glycol)

-

p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

-

Toluene or a similar aprotic solvent capable of forming an azeotrope with water

-

Dean-Stark apparatus

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 3-hydroxy-2,2-dimethylpropanal and 2,2-dimethyl-1,3-propanediol in toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (typically 0.1-1 mol%) to the reaction mixture.

-

Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol.

Causality Behind Experimental Choices: The use of an acid catalyst is crucial to protonate the carbonyl oxygen of the aldehyde, thereby activating it for nucleophilic attack by the hydroxyl groups of the diol. The Dean-Stark apparatus is employed to drive the reversible acetalization reaction to completion by removing the water byproduct, in accordance with Le Châtelier's principle. Toluene is an excellent solvent for this purpose as it is relatively non-polar and forms a low-boiling azeotrope with water.

Chemical Reactivity and Stability

The reactivity of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol is primarily dictated by the 1,3-dioxane ring and the primary alcohol of the ethanol substituent.

-

Stability of the 1,3-Dioxane Ring: The cyclic acetal is stable to basic and nucleophilic conditions, as well as to many oxidizing and reducing agents. This stability makes it an effective protecting group for the parent aldehyde and diol.

-

Acid Lability: The key reactivity of the 1,3-dioxane ring is its susceptibility to hydrolysis under acidic conditions, which regenerates the original aldehyde and diol. This deprotection is a fundamental aspect of its use in multi-step syntheses.

-

Reactions of the Hydroxyl Group: The primary alcohol of the ethanol side chain can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.

Caption: Key reaction pathways of the target molecule.

Potential Applications in Research and Development

While specific, large-scale industrial applications for β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol are not widely documented, its structural features suggest its utility as a chemical intermediate in several areas:

-

Fine Chemical Synthesis: As a protected diol-aldehyde, it can serve as a building block in the synthesis of more complex molecules, where the sequential unmasking of the functional groups is required.

-

Drug Discovery: Substituted 1,3-dioxanes have been investigated as scaffolds in medicinal chemistry. Although direct evidence for this specific compound is limited, related structures have shown potential as modulators of multidrug resistance in cancer cells and as ligands for various receptors. The presence of the hydroxyl group allows for the attachment of pharmacophores or linkers.

-

Materials Science: The diol precursor, neopentyl glycol, is a common monomer in the production of polyesters and polyurethanes. Derivatives like the title compound could potentially be used to introduce specific functionalities into polymer backbones.

Analytical Characterization

A robust analytical workflow is essential for confirming the identity and purity of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide characteristic signals for the methyl groups, the methylene protons of the dioxane ring and the ethanol side chain, and the methine proton at the acetal center. The chemical shifts and coupling constants are invaluable for structural elucidation.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS)

Coupled with Gas Chromatography (GC-MS), mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) at m/z 188 would be expected, along with characteristic fragment ions resulting from the cleavage of the dioxane ring and the ethanol side chain.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-O-C stretching of the acetal group (typically in the 1200-1000 cm⁻¹ region) and a broad O-H stretching band for the hydroxyl group (around 3400 cm⁻¹).

Caption: Analytical workflow for characterization.

Safety and Handling

β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol is a valuable heterocyclic compound with a unique substitution pattern that imparts both stability and reactivity. Its synthesis via acid-catalyzed acetalization is a robust and well-understood process. While its primary role appears to be that of a chemical intermediate, its structural features hold potential for applications in fine chemical synthesis, drug discovery, and materials science. A comprehensive analytical approach is crucial for ensuring its quality and for its successful application in research and development. This guide provides the foundational knowledge for scientists and researchers to effectively utilize this versatile molecule in their synthetic endeavors.

References

-

PubChem. beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol. National Center for Biotechnology Information. [Link]

-

Angene Chemical. Safety Data Sheet: β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol. [Link]

-

GSRS. This compound. [Link]

Sources

An In-depth Technical Guide to β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol

Abstract

This technical guide provides a comprehensive scientific overview of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol, a substituted 1,3-dioxane derivative of interest in synthetic and medicinal chemistry. The guide elucidates the chemical structure, physicochemical properties, and a proposed synthetic pathway for this compound. Furthermore, it delves into the characteristic spectroscopic signatures for its identification and discusses the general reactivity and stability of the 1,3-dioxane scaffold. Drawing from the established biological activities of related 1,3-dioxane and 1,3-dioxolane derivatives, this document explores the potential applications of the target molecule in drug discovery and development, particularly in the realms of antimicrobial and anticancer research. All technical data is presented with clarity, and key processes are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure

β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol, with the IUPAC name 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol, is a heterocyclic organic compound featuring a 1,3-dioxane ring. This six-membered ring contains two oxygen atoms at positions 1 and 3 and is substituted at the 2 and 5 positions. The 1,3-dioxane moiety is a common structural motif in natural products and is frequently employed in organic synthesis as a protecting group for 1,3-diols and carbonyl compounds due to its stability under neutral to basic conditions and its susceptibility to acidic hydrolysis.

The structure of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol is characterized by a neopentyl group at the 5-position of the dioxane ring and a 2-hydroxy-2-methylpropyl group at the 2-position. This substitution pattern contributes to the molecule's steric bulk and influences its conformational preferences and physicochemical properties.

Molecular Structure Diagram

Caption: Chemical structure of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₃ | |

| Molecular Weight | 188.26 g/mol | |

| IUPAC Name | 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol | |

| CAS Number | 7299-86-7 | |

| Topological Polar Surface Area | 38.7 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 3 |

Note: The properties listed above are computationally derived and should be confirmed by experimental analysis.

Proposed Synthesis Protocol

A robust and efficient synthesis of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol can be envisioned through the acid-catalyzed acetalization of 2,2-dimethyl-1,3-propanediol with 3-hydroxy-2,2-dimethylpropanal. This method is a standard and widely accepted procedure for the formation of 1,3-dioxanes.[1]

Retrosynthetic Analysis

The disconnection of the two C-O bonds of the acetal functionality in the target molecule leads to the two key starting materials: 2,2-dimethyl-1,3-propanediol and 3-hydroxy-2,2-dimethylpropanal. The latter is a product of the condensation between formaldehyde and isobutyraldehyde.[2][3]

Retrosynthesis Diagram

Caption: Retrosynthetic pathway for the proposed synthesis.

Proposed Experimental Procedure

Materials:

-

2,2-dimethyl-1,3-propanediol (Neopentyl glycol)

-

3-hydroxy-2,2-dimethylpropanal (Hydroxypivaldehyde)

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Toluene

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Instrumentation:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stir bar, and a condenser, add 2,2-dimethyl-1,3-propanediol (1.0 equivalent) and toluene to fill the Dean-Stark trap.

-

Addition of Reagents: Add 3-hydroxy-2,2-dimethylpropanal (1.1 equivalents) to the flask, followed by a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the acetalization will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation to obtain pure β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol.

Causality Behind Experimental Choices:

-

Dean-Stark Apparatus: The use of a Dean-Stark trap is crucial for driving the equilibrium of the reversible acetalization reaction towards the product by continuously removing the water by-product.[1]

-

Acid Catalyst: An acid catalyst, such as p-TsOH, is necessary to protonate the carbonyl oxygen of the aldehyde, thereby activating it for nucleophilic attack by the diol.

-

Toluene: Toluene serves as an azeotropic solvent to facilitate the removal of water.

-

Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove the acid catalyst and any water-soluble impurities.

-

Vacuum Distillation: Purification by vacuum distillation is suitable for this compound, which is expected to have a relatively high boiling point, to prevent thermal decomposition.

Spectroscopic Characterization (Predicted)

Definitive structural elucidation of a synthesized compound relies on a combination of spectroscopic techniques. While experimental spectra for β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol are not available in the public domain, we can predict the key features based on the known spectra of its constituent moieties and related 1,3-dioxane derivatives.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

-

-CH₂-O- (Dioxane Ring): Two sets of signals for the axial and equatorial protons on C4 and C6 of the dioxane ring, likely appearing as doublets or multiplets.

-

-C(CH₃)₂- (Dioxane Ring): A singlet for the six equivalent protons of the two methyl groups at the 5-position.

-

-CH- (Acetal Proton): A triplet for the proton at the 2-position of the dioxane ring.

-

-C(CH₃)₂- (Side Chain): A singlet for the six equivalent protons of the two methyl groups on the side chain.

-

-CH₂OH (Side Chain): A singlet or doublet for the two protons of the methylene group adjacent to the hydroxyl group.

-

-OH (Hydroxyl Proton): A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

-C(CH₃)₂- (Dioxane Ring): A signal for the quaternary carbon at the 5-position and a signal for the two equivalent methyl carbons.

-

-CH₂-O- (Dioxane Ring): A signal for the two equivalent methylene carbons at the 4 and 6-positions.

-

-CH- (Acetal Carbon): A signal for the acetal carbon at the 2-position, which is expected to be downfield due to the two adjacent oxygen atoms.

-

-C(CH₃)₂- (Side Chain): A signal for the quaternary carbon and a signal for the two equivalent methyl carbons on the side chain.

-

-CH₂OH (Side Chain): A signal for the methylene carbon attached to the hydroxyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch: Strong absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl groups.

-

C-O Stretch: Strong absorption bands in the region of 1000-1200 cm⁻¹ corresponding to the C-O stretching vibrations of the acetal and alcohol functionalities.

Mass Spectrometry (Predicted)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at m/z 188. Key fragmentation pathways for 1,3-dioxanes typically involve the loss of substituents at the 2-position and ring cleavage.[4][5][6]

Predicted Fragmentation Pathway

Caption: A simplified representation of potential fragmentation pathways.

Reactivity, Stability, and Handling

The reactivity of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol is primarily dictated by the 1,3-dioxane ring and the primary alcohol functionality.

-

Acid Sensitivity: The 1,3-dioxane ring is susceptible to hydrolysis under acidic conditions, which will regenerate the starting diol and aldehyde. This property is often exploited for deprotection in organic synthesis.

-

Base and Nucleophile Stability: The acetal linkage is generally stable to bases and nucleophiles, making it an effective protecting group.

-

Oxidation and Reduction: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. It can also undergo reactions typical of alcohols, such as esterification and etherification.

-

Thermal Stability: The compound is expected to have good thermal stability, allowing for purification by distillation, preferably under reduced pressure to lower the boiling point.

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area away from sources of ignition.

-

Keep the container tightly closed.

-

Avoid contact with strong acids and oxidizing agents.

-

Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this compound.

Potential Applications in Drug Discovery and Development

While there is no specific literature on the biological activity of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol, the 1,3-dioxane and 1,3-dioxolane scaffolds are present in numerous biologically active molecules. This suggests that the title compound could serve as a valuable building block or lead compound in drug discovery programs.

-

Antimicrobial Activity: Several studies have reported the antibacterial and antifungal properties of substituted 1,3-dioxolane and 1,3-dioxane derivatives.[7][8][9][10] The specific substitutions on the dioxane ring play a crucial role in determining the spectrum and potency of the antimicrobial activity. Therefore, β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol and its derivatives could be investigated as potential novel antimicrobial agents.

-

Anticancer Activity: Some 1,3-dioxane derivatives have been investigated as modulators of multidrug resistance (MDR) in cancer cells.[11] The rigid dioxane scaffold can be used to present pharmacophoric groups in a specific spatial orientation, which is beneficial for receptor binding. The title compound could be a starting point for the synthesis of new anticancer agents.

-

Chiral Building Block: The 1,3-dioxane framework can be used to create chiral molecules that are important in the synthesis of enantiomerically pure drugs.[12] Although the title compound is achiral, its derivatives could be designed to incorporate stereocenters.

Potential Research Workflow

Caption: A proposed workflow for the exploration of biological applications.

Conclusion

β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol is a structurally interesting molecule with potential for further exploration in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its chemical nature, a plausible synthetic route, and predicted spectroscopic characteristics. The known biological activities of related 1,3-dioxane derivatives suggest that this compound and its analogues could be promising candidates for the development of new therapeutic agents. Further experimental investigation is warranted to validate the proposed synthesis, fully characterize the compound, and explore its potential biological applications.

References

- BenchChem. (2025).

-

Çetinkaya, Y., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6763-6775. [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,3-dioxane. [Link]

- Raskil'dina, G. Z., et al. (2023). Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl-1,3-dioxane derivatives. Medical and Pharmaceutical Journal "Pulse", 25(1), 123-128.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Functionalized Derivatives from 2,4,4,6-Tetramethyl-1,3-dioxane. BenchChem Technical Notes.

- Vandewalle, M., et al. (1970). Studies in organic mass spectrometry. VI. Influence of alkylsubstituents on the fragmentation of 1,3-dioxane. Bulletin des Sociétés Chimiques Belges, 79(1-2), 111-120.

-

Albu, T. V. (2006). Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. Rapid Communications in Mass Spectrometry, 20(12), 1871-1876. [Link]

-

Çetinkaya, Y., et al. (2011). Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds. Molecules, 16(8), 6763-6775. [Link]

- Shapovalov, A. A., et al. (2013). Antibacterial Activity of Substituted 1,3-Dioxolanes. Pharmaceutical Chemistry Journal, 47(3), 147-149.

- Anonymous. (2022). Synthesis and antimicrobial activity of functionally substituted 1,3-dioxacycloalkanes.

-

Wawrzyniak, P., et al. (2017). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 22(11), 1893. [Link]

- Anonymous. (2025). The Role of Dioxane Derivatives in Pharmaceutical Synthesis. Pharma Synthesis Insights.

-

Anonymous. (2024). Retrosynthesis of 4-ethyl-2,2,5,5-tetramethyl-1,3-dioxane. Chemistry Stack Exchange. [Link]

-

PrepChem. (n.d.). Synthesis of 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane. [Link]

- Schwarz, H., et al. (1978). Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones. Organic Mass Spectrometry, 13(2), 101-106.

- KR930003935B1. (1993). 2,2-dimethylpropane-1,3-diol production process.

- WO1999016735A1. (1999). Method for making acetal compounds.

- EP0866065A1. (1998). Process for the preparation of 1,3-dioxane compounds.

-

Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(6), 2283-2297. [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]

-

Kim, J., et al. (2022). In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds. Metabolites, 12(4), 321. [Link]

- CN100519548C. (2009). Method for synthesizing 5-methyl-5-propyl-1,3-dioxane-2-ketone and carisoprodol.

- US10329253B2. (2019). Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.

- G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 999-1004.

-

US9029576B2. (2015). 5-sec-butyl-2-(2-4-dimethyl-cyclohex-3-enyl)-5-methyl-[4][5]dioxane and process for making the same. Google Patents.

-

precisionFDA. (n.d.). 2,5,5-TRIMETHYL-2-PHENYL-1,3-DIOXANE. [Link]

- US4096192A. (1978). Process for the preparation of 2-methyl-1,3-propanediol.

- US 2010/0298579 A1. (2010). Process for preparing cannabinoids.

-

Stenutz. (n.d.). 3-hydroxy-2,2-dimethylpropanal. [Link]

- BenchChem. (2025). Application Notes and Protocols for 1,3-Dioxan-4-one Derivatives in Medicinal Chemistry. BenchChem Technical Notes.

-

SpectraBase. (n.d.). 5-NITRO-2,2,5-TRIMETHYL-m-DIOXANE. [Link]

- CN102153456B. (2012). Method for preparing 2,2-dimethyl-3-hydroxy propanal.

- I. Grosu, et al. (2000). Synthesis and Stereochemistry of Some New 1,3-Dioxane Derivatives of 1,3-Diacetylbenzene. Rev. Roum. Chim., 45(6), 549-554.

- Anonymous. (2023). 2,2-Dimethyl-1,3-propanediol: properties, applications in refrigeration and safety.

- Q. Sun, et al. (2020). Progress in Production of 1,3-propanediol From Selective Hydrogenolysis of Glycerol. Frontiers in Chemistry, 8, 592658.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. biosynth.com [biosynth.com]

- 3. CN102153456B - Method for preparing 2,2-dimethyl-3-hydroxy propanal - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

A Technical Guide to 2-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol: Nomenclature, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Systematic Nomenclature

In the landscape of organic synthesis, precision in molecular architecture is paramount. The compound often referred to by the common name "beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol" is a key synthetic intermediate whose utility is rooted in its specific structural features. However, for clarity and adherence to international standards, the systematic IUPAC (International Union of Pure and Applied Chemistry) name is 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol [1].

This nomenclature arises from a logical breakdown of the molecule's structure:

-

Parent Chain: The longest carbon chain containing the principal functional group (the hydroxyl group) is a propanol.

-

Substituents on Parent Chain: This propanol has two methyl groups at the second carbon (C2), making it a "2-methylpropan-1-ol". The C2 position also bears a complex substituent.

-

The Dioxane Substituent: The substituent is a 1,3-dioxane ring, which is a six-membered heterocycle with two oxygen atoms at positions 1 and 3. This ring is substituted with two methyl groups at the fifth carbon (C5), hence "5,5-dimethyl-1,3-dioxan".

-

Point of Attachment: The dioxane ring is attached to the propanol backbone via its second carbon (C2), leading to the final name: 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol.

The common name, while descriptive, uses older "beta" notation relative to the ethanol fragment, which can lead to ambiguity. The IUPAC name provides an unambiguous descriptor of the molecular structure, which is critical for reproducibility in research and development.

Physicochemical and Structural Properties

Understanding the physical properties of a synthetic intermediate is crucial for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₃ | [1][2] |

| Molecular Weight | 188.26 g/mol | [1][2] |

| IUPAC Name | 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol | [1] |

| CAS Number | 7299-86-7 | [3] |

| Canonical SMILES | CC1(COC(OC1)C(C)(C)CO)C | [1] |

| InChIKey | ZNPKUZZRGKREJM-UHFFFAOYSA-N | [1] |

Note: Experimental data such as melting point and boiling point are not consistently reported in publicly available databases[3]. These properties should be determined empirically for each synthesized batch.

Synthesis: The Acetalization of Neopentyl Glycol

The most common and efficient route for synthesizing 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol is through the acid-catalyzed acetalization reaction. This reaction forms a cyclic acetal, a robust protecting group for 1,3-diols.[4][5] The strategic importance of this class of compounds lies in their stability under neutral to basic conditions, allowing for selective reactions elsewhere in a molecule, followed by straightforward deprotection under acidic conditions.[6][7][8]

The synthesis involves the condensation of neopentyl glycol (2,2-dimethylpropane-1,3-diol) with 3-hydroxy-2,2-dimethylpropanal .

Rationale and Mechanistic Insight

The formation of the 1,3-dioxane ring is an equilibrium process. To drive the reaction toward the product (the cyclic acetal), the water generated as a byproduct must be removed, a direct application of Le Châtelier's principle. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus. The reaction requires a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, to protonate the aldehyde's carbonyl oxygen, thereby activating it for nucleophilic attack by the diol's hydroxyl groups.

Experimental Protocol

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Reagents: To the flask, add neopentyl glycol (1.0 equiv.), 3-hydroxy-2,2-dimethylpropanal (1.05 equiv.), and a suitable solvent for azeotropic water removal (e.g., toluene or benzene).

-

Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.01-0.02 equiv.).

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete (no more water is collected and starting material is consumed), cool the mixture to room temperature. Quench the catalyst by adding a mild base, such as triethylamine (Et₃N) or a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the pure 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound via acid-catalyzed acetalization.

Applications in Drug Development and Organic Synthesis

The primary utility of 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol is as a protected building block. In multi-step syntheses, particularly in the development of complex active pharmaceutical ingredients (APIs), it is often necessary to mask certain functional groups to prevent them from reacting out of turn.

-

Protection of a 1,3-Diol: The core function of the 5,5-dimethyl-1,3-dioxane moiety is to protect a neopentyl glycol unit. This is crucial in syntheses where other parts of the molecule must undergo reactions that would otherwise affect the diol, such as oxidations, reductions, or reactions with strong bases or nucleophiles.

-

Introduction of a Quaternary Center: The structure contains a neopentyl-like fragment (-C(CH₃)₂CH₂OH), which is a common motif in medicinal chemistry. Using this compound as a building block allows for the direct incorporation of this sterically hindered and metabolically robust feature into a larger molecule.

-

Controlled Deprotection: The acetal can be selectively cleaved under mild acidic conditions to reveal the original 1,3-diol and the aldehyde functionalities, allowing for further synthetic transformations at a later, strategic point in the synthesis.

Logical Application Workflow

The diagram below illustrates the strategic role of this compound as a protected intermediate in a hypothetical synthetic pathway.

Caption: Strategic use of the 1,3-dioxane as a protecting group in a multi-step synthesis.

Conclusion

While bearing a seemingly complex IUPAC name, 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol is a structurally straightforward and synthetically valuable intermediate. Its importance in research and drug development stems from its role as a robust protecting group for 1,3-diols, enabling chemists to execute complex, multi-step synthetic routes with greater control and efficiency. A thorough understanding of its nomenclature, synthesis, and strategic application is essential for any scientist working at the forefront of organic and medicinal chemistry.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

ChemSynthesis. (n.d.). 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methyl-1-propanol. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Diol. Retrieved January 17, 2026, from [Link]

-

Manabe, S. (2022). Benzylidene protection of diol. In Glycoscience Protocols (GlycoPODv2). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved January 17, 2026, from [Link]

Sources

- 1. This compound | C10H20O3 | CID 81723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Diol - Wikipedia [en.wikipedia.org]

- 5. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol synthesis

An In-depth Technical Guide to the Synthesis of 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol

Abstract

This technical guide provides a comprehensive, research-level overview of the synthesis of 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol (CAS No. 7299-86-7). This molecule serves as a valuable bifunctional building block in complex organic synthesis, featuring a sterically hindered primary alcohol and a robustly protected aldehyde. The core of this synthesis lies in the strategic implementation of protecting group chemistry, specifically the acid-catalyzed acetalization of 3-hydroxy-2,2-dimethylpropanal with 2,2-dimethyl-1,3-propanediol (neopentyl glycol). This document delves into the retrosynthetic logic, detailed mechanistic pathways, a field-proven experimental protocol, and critical process parameters. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this synthesis.

Introduction: The Strategic Imperative of Chemical Protection

In the intricate landscape of multi-step organic synthesis, achieving chemoselectivity is paramount. Often, a molecule contains multiple reactive functional groups, but only one is intended to react in a given step. This challenge necessitates the use of protecting groups, which temporarily mask a functional group to prevent it from reacting, allowing for selective transformations elsewhere in the molecule.[1]

The 1,3-Dioxane Acetal: A Cornerstone of Carbonyl Protection

Among the arsenal of protecting groups, acetals are the preeminent choice for masking aldehydes and ketones.[1] They are prized for their stability in neutral to strongly basic conditions and their inertness towards nucleophiles, hydrides, and organometallic reagents.[1][2] Cyclic acetals, formed from the reaction of a carbonyl with a diol, are particularly favored due to their enhanced thermodynamic stability. The 1,3-dioxane, derived from a 1,3-diol, is generally more stable to acidic hydrolysis than its 1,2-diol (1,3-dioxolane) counterpart, offering a more robust protecting group for demanding synthetic sequences.[2][3]

Profile of the Target Molecule: A Versatile Synthetic Intermediate

The target molecule, 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol, is a bifunctional intermediate. It contains a free primary alcohol, available for a wide range of subsequent reactions (e.g., oxidation, esterification, etherification), and a protected aldehyde. The gem-dimethyl groups on both the dioxane ring and the side chain impart significant steric hindrance, which can influence the stereochemical outcome of subsequent reactions and enhance the stability of the molecule.

Synthetic Strategy and Retrosynthetic Analysis

A logical disconnection of the target molecule reveals the most direct synthetic pathway. The core C-O bonds of the acetal functionality are the most logical points for cleavage in a retrosynthetic analysis.

The Disconnection Approach

The target structure is a cyclic acetal. The fundamental reaction for acetal formation is the acid-catalyzed condensation of a carbonyl compound with an alcohol or diol.[4][5] Therefore, retrosynthetic disconnection of the two ether linkages in the 1,3-dioxane ring points directly to two precursor molecules:

-

An Aldehyde: 3-Hydroxy-2,2-dimethylpropanal (also known as hydroxypivaldehyde). This molecule provides the C2 carbon of the dioxane ring and the attached 2-methylpropan-1-ol side chain.

-

A 1,3-Diol: 2,2-Dimethyl-1,3-propanediol (also known as neopentyl glycol). This diol forms the backbone of the six-membered dioxane ring.[6]

Rationale for Precursor Selection

The choice of 3-hydroxy-2,2-dimethylpropanal and neopentyl glycol is strategically sound. Both are commercially available and can be synthesized through well-established industrial processes, often involving the aldol condensation of isobutyraldehyde and formaldehyde.[7][8][9][10] This synthetic route represents the most convergent and efficient method for assembling the target molecule.

Core Synthesis Protocol: Acetalization

The synthesis is achieved through a direct, acid-catalyzed condensation reaction. The key to a high-yielding protocol is the effective removal of water, the reaction's byproduct, to drive the equilibrium toward the acetal product.[3][4]

Synthetic Workflow Diagram

Caption: High-level workflow for the synthesis of the target molecule.

Reagents and Materials

| Reagent/Material | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Key Role |

| 3-Hydroxy-2,2-dimethylpropanal | 597-31-9 | C₅H₁₀O₂ | 102.13 | Aldehyde Precursor |

| 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol) | 126-30-7 | C₅H₁₂O₂ | 104.15 | Diol Precursor |

| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 6192-52-5 | C₇H₁₀O₄S | 190.22 | Brønsted Acid Catalyst |

| Toluene | 108-88-3 | C₇H₈ | 92.14 | Solvent, Azeotropic Agent for Water Removal |

| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃(aq) | N/A | Neutralizing Agent |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |

Step-by-Step Experimental Procedure

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

-

Charging Reactants: To the flask, add 2,2-dimethyl-1,3-propanediol (1.0 eq.), 3-hydroxy-2,2-dimethylpropanal (1.05 eq.), and toluene (approx. 2 mL per mmol of diol).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq.).

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected, which typically indicates the reaction is complete (usually 2-4 hours).

-

Monitoring: The reaction progress can be monitored by TLC or GC-MS analysis of aliquots taken from the reaction mixture.

-

Cooling and Quenching: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) two to three times. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol.

The Underlying Mechanism of Acetal Formation

The formation of the 1,3-dioxane is a classic, reversible acid-catalyzed process. Understanding the mechanism underscores the critical role of the acid and the necessity of water removal.

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[11]

-

Nucleophilic Attack: One of the hydroxyl groups of the 1,3-diol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate known as a hemiacetal.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other hydroxyl on the tetrahedral intermediate.

-

Elimination of Water: The lone pair of electrons on the remaining alcohol group assists in the elimination of a water molecule (a good leaving group), forming a resonance-stabilized oxonium ion.[11]

-

Intramolecular Cyclization: The second hydroxyl group of the diol chain then acts as an intramolecular nucleophile, attacking the oxonium ion carbon.

-

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the neutral cyclic acetal product, the 1,3-dioxane.

Reaction Mechanism Diagram

Caption: Simplified mechanistic pathway for 1,3-dioxane formation.

Critical Parameters and Process Optimization

Catalyst Selection

While p-TsOH is a standard and cost-effective Brønsted acid catalyst, other acids can be employed. Lewis acids such as ZrCl₄ or Sc(OTf)₃ can also catalyze the reaction, sometimes under milder conditions.[5][12] For substrates sensitive to strong acids, milder catalysts like pyridinium p-toluenesulfonate (PPTS) may be preferable.[13]

Water Management: The Key to High Yield

As the reaction is an equilibrium, efficient water removal is non-negotiable for achieving high conversion.

-

Dean-Stark Azeotropic Removal: The use of a Dean-Stark trap with a solvent like toluene or benzene is the classical and most robust method for physically sequestering the water byproduct.[4]

-

Chemical Dehydration: An alternative, often used for smaller-scale reactions, is to employ a chemical dehydrating agent. Reacting a diol with 2,2-dimethoxypropane (DMP) in the presence of an acid catalyst is highly effective.[12][14] The DMP reacts with the water formed to produce acetone and methanol, which are volatile and do not interfere with the primary reaction.

Product Characterization

Physical and Chemical Properties

| Property | Expected Value/Observation |

| CAS Number | 7299-86-7[15][16] |

| Molecular Formula | C₁₀H₂₀O₃ |

| Molecular Weight | 188.26 g/mol |

| Appearance | Expected to be a colorless oil or low-melting solid. |

| Boiling Point | No literature value found, but expected to be high (>200 °C at atm. pressure) due to the hydroxyl group and molecular weight. Requires vacuum distillation. |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF). |

Spectroscopic Signatures

-

¹H NMR: Expect characteristic signals for the gem-dimethyl groups on the dioxane ring (two singlets), the gem-dimethyl group on the side chain (one singlet), the diastereotopic CH₂ protons of the dioxane ring (AB quartet or two doublets), the CH₂ of the alcohol, the proton of the alcohol (broad singlet, exchangeable with D₂O), and the acetal proton (singlet).

-

¹³C NMR: Expect distinct signals for the quaternary carbons, the methylene carbons of the ring and side chain, and the acetal carbon (typically ~100-110 ppm).

-

IR Spectroscopy: A strong, broad absorption band around 3400 cm⁻¹ for the O-H stretch of the alcohol group. Strong C-O stretching bands in the 1200-1000 cm⁻¹ region, characteristic of the acetal functionality. Absence of a strong C=O stretch (~1720 cm⁻¹) from the starting aldehyde.

Acetal Stability and Deprotection Strategy

The synthesized 1,3-dioxane is stable to a wide range of non-acidic reagents, including bases, organometallics, reducing agents (e.g., LiAlH₄, NaBH₄), and many oxidizing agents.[2][3]

To regenerate the aldehyde, an acid-catalyzed hydrolysis is performed. This effectively reverses the formation mechanism.

-

Deprotection Protocol: The protected compound is typically stirred in a mixture of an organic solvent (like THF or acetone) and an aqueous acid (e.g., dilute HCl, acetic acid, or using a catalyst like iodine in wet acetone) until the reaction is complete.[3][17][18] The reaction is driven by the large excess of water present.

Conclusion

The synthesis of 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol is a straightforward yet illustrative example of strategic protecting group chemistry. By employing an acid-catalyzed acetalization between 3-hydroxy-2,2-dimethylpropanal and neopentyl glycol, a versatile bifunctional intermediate is efficiently prepared. Mastery of this protocol, particularly with respect to the critical parameter of water removal, provides chemists with a reliable method to access this valuable building block for application in pharmaceutical development and complex organic synthesis.

References

-

1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

-

acetonide protection of diols using iodine and dimethoxypropane. Dr. Babasaheb Ambedkar Marathwada University. [Link]

-

2,2-DIMETHOXYPROPANE. Ataman Kimya. [Link]

-

Protection of 1,2-Diol by Acetal. SynArchive. [Link]

-

2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methyl-1-propanol. ChemSynthesis. [Link]

-

Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study. PMC - NIH. [Link]

-

Protecting Group Chemistry: Protection of 1,2-diol as cyclic acetals. YouTube. [Link]

-

17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]

-

Acetal Protecting Group & Mechanism. Total Synthesis. [Link]

- CN102153456B - Method for preparing 2,2-dimethyl-3-hydroxy propanal.

-

A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. YMER. [Link]

-

Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. Semantic Scholar. [Link]

-

Highly Efficient Chemoselective Deprotection of O,O -Acetals and O,O -Ketals Catalyzed by Molecular Iodine in Acetone. ResearchGate. [Link]

-

Protecting group. Wikipedia. [Link]

-

Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. YouTube. [Link]

- US5072058A - Process for the preparation of 2,2-dimethylpropane-1,3-diol.

- CA2032323A1 - Process for the preparation of 2,2-dimethylpropane-1,3-diol.

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. ymerdigital.com [ymerdigital.com]

- 6. chemimpex.com [chemimpex.com]

- 7. biosynth.com [biosynth.com]

- 8. CN102153456B - Method for preparing 2,2-dimethyl-3-hydroxy propanal - Google Patents [patents.google.com]

- 9. US5072058A - Process for the preparation of 2,2-dimethylpropane-1,3-diol - Google Patents [patents.google.com]

- 10. CA2032323A1 - Process for the preparation of 2,2-dimethylpropane-1,3-diol - Google Patents [patents.google.com]

- 11. youtube.com [youtube.com]

- 12. online.bamu.ac.in [online.bamu.ac.in]

- 13. synarchive.com [synarchive.com]

- 14. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemsynthesis.com [chemsynthesis.com]

- 16. 7299-86-7|2-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol|BLD Pharm [bldpharm.com]

- 17. [PDF] Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

A Technical Guide to beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol: Physicochemical Properties, Synthesis, and Potential Research Applications

Abstract: This technical guide provides a comprehensive overview of beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol, a heterocyclic organic compound. The primary focus is to deliver detailed information on its fundamental physicochemical properties, centered around its molecular weight and structure. This document outlines a plausible synthetic pathway and proposes a detailed experimental protocol for its preparation. Furthermore, it explores the potential applications of this molecule as a structural scaffold and building block in the broader context of medicinal chemistry and drug development, drawing insights from related 1,3-dioxane analogs. Safety and handling protocols are also discussed. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and chemical synthesis.

Compound Identification and Physicochemical Properties

This compound is a substituted 1,3-dioxane featuring a tertiary alcohol functional group. The 1,3-dioxane ring is a six-membered heterocycle containing two oxygen atoms at positions 1 and 3. This core structure acts as a rigid scaffold, and its substituents confer specific chemical properties. The precise characterization of these properties is foundational for any application in research and development.

The molecular weight of this compound is 188.26 g/mol .[1][2] This and other critical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 188.26 g/mol | PubChem[2], GSRS[1] |

| Molecular Formula | C₁₀H₂₀O₃ | PubChem[2], GSRS[1] |

| IUPAC Name | 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol | PubChem[2] |

| Synonyms | This compound; 1,3-Dioxane-2-ethanol, .beta.,.beta.,5,5-tetramethyl- | GSRS[1][3] |

| CAS Number | 7299-86-7 | PubChem[2] |

| Exact Mass | 188.14124450 Da | PubChem[2] |

| InChIKey | ZNPKUZZRGKREJM-UHFFFAOYSA-N | ChemSynthesis[4] |

| Canonical SMILES | CC1(C)COC(C(C)(C)CO)OC1 | GSRS[1] |

| Topological Polar Surface Area | 38.7 Ų | PubChem[2] |

| XLogP3 (Computed) | 1.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

Synthesis and Characterization

The synthesis of 1,3-dioxanes is typically achieved through the condensation reaction between a 1,3-diol and an aldehyde or ketone, forming an acetal or ketal, respectively. This reaction is acid-catalyzed and reversible. To drive the reaction to completion, the water generated as a byproduct must be removed, often through azeotropic distillation using a Dean-Stark apparatus.

For the target molecule, a logical retrosynthetic approach involves disconnecting the acetal C-O bonds, leading back to 2,2-dimethyl-1,3-propanediol and 3-hydroxy-2,2-dimethylpropanal.

Proposed Synthetic Workflow

The forward synthesis involves the direct condensation of the diol with the hydroxy aldehyde under acidic conditions.

Caption: Proposed synthesis of the target compound via acid-catalyzed acetalization.

Detailed Experimental Protocol

This protocol is a representative methodology based on standard organic chemistry principles for acetal formation.

Objective: To synthesize this compound.

Materials:

-

2,2-Dimethyl-1,3-propanediol (1.0 eq)

-

3-Hydroxy-2,2-dimethylpropanal (1.0 eq)

-

p-Toluenesulfonic acid monohydrate (p-TSA, 0.05 eq)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethyl-1,3-propanediol and toluene (~2 mL per mmol of diol).

-

Add 3-hydroxy-2,2-dimethylpropanal to the flask.

-

Add the catalytic amount of p-TSA.

-

Assemble the Dean-Stark apparatus and condenser on the flask. Fill the Dean-Stark trap with toluene.

-

Reaction Execution: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally brine.

-

Dry the separated organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure product.

-

Characterization (Self-Validation): The identity and purity of the final compound must be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to verify the molecular weight and structure.

Potential Applications in Research and Drug Development

While specific, high-profile applications for this compound are not extensively documented in current literature, its structural motifs are of significant interest in medicinal chemistry. The 1,3-dioxane scaffold is a valuable component in molecular design.

Expertise & Causality:

-

Conformational Rigidity: The 1,3-dioxane ring exists predominantly in a chair conformation, which reduces the conformational flexibility of a molecule. This rigidity can be advantageous in drug design, as it can lock a molecule into a bioactive conformation, potentially increasing its affinity and selectivity for a biological target.

-

Bioisosteric Replacement: The dioxane moiety can serve as a bioisostere for other chemical groups. For instance, it can replace a gem-dimethyl group or a carbonyl group, altering physicochemical properties like solubility, metabolic stability, and polarity while maintaining the overall shape required for biological activity.

-

Scaffold for Library Synthesis: The primary alcohol on the side chain of the title compound serves as a versatile chemical handle. It can be readily oxidized to an aldehyde or carboxylic acid, or converted to esters, ethers, amines, and other functional groups. This allows for the creation of a library of diverse analogs for screening in drug discovery campaigns. For example, studies on other 1,3-dioxane structures have shown their potential as σ1 receptor ligands for treating neuropathic pain.[5]

Hypothetical Drug Discovery Workflow

The title compound can be utilized as a starting fragment for developing a library of candidate molecules for biological screening.

Sources

An In-depth Technical Guide to beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol, also known by its IUPAC name, 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol. As a Senior Application Scientist, my objective is to present a document that is not only scientifically rigorous but also provides practical insights into the synthesis, characterization, and potential applications of this unique chemical entity. The structure of this guide is designed to flow logically from fundamental properties to detailed experimental procedures and potential uses, empowering researchers to confidently work with this compound.

Compound Profile and Physicochemical Properties

This compound is a distinct organic compound characterized by a 1,3-dioxane ring system. The stability of the 1,3-dioxane ring under neutral and basic conditions, coupled with its susceptibility to acidic hydrolysis, makes it a valuable moiety in synthetic organic chemistry, particularly as a protecting group for 1,3-diols and carbonyl compounds.[1]

A summary of its key identifiers and physicochemical properties is provided in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol | [2] |

| Synonyms | This compound | [2] |

| CAS Number | 7299-86-7 | [3] |

| Molecular Formula | C₁₀H₂₀O₃ | [4][5] |

| Molecular Weight | 188.26 g/mol | [4] |

| Appearance | Not explicitly stated in search results; likely a colorless liquid or low-melting solid. | |

| Stereochemistry | Achiral | [4] |

Synthesis of this compound: An Acid-Catalyzed Acetalization Approach

The primary route for the synthesis of this compound involves the acid-catalyzed acetalization of a 1,3-diol with a suitable ketone. This reaction is a cornerstone of organic synthesis for the formation of cyclic acetals.[6]

Reaction Principle

The synthesis is based on the reversible reaction between a carbonyl compound and a diol in the presence of an acid catalyst. The equilibrium is driven towards the formation of the acetal by removing the water generated during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.[6]

Proposed Synthetic Pathway

The logical precursors for the synthesis of this compound are 2,2-dimethyl-1,3-propanediol (neopentyl glycol) and 3-hydroxy-3-methyl-2-butanone . The diol forms the backbone of the 1,3-dioxane ring, while the ketone provides the remaining carbon atoms and the ethanol substituent.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for acid-catalyzed acetalization.[7][8] Researchers should optimize reaction conditions based on their specific laboratory setup and desired scale.

Materials:

-

2,2-dimethyl-1,3-propanediol

-

3-hydroxy-3-methyl-2-butanone

-

Toluene (or another suitable water-immiscible solvent)

-

p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst (e.g., sulfuric acid)[7]

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or distillation

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add 2,2-dimethyl-1,3-propanediol (1.0 eq) and toluene.

-

Begin stirring and add 3-hydroxy-3-methyl-2-butanone (1.0-1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 eq).

-

Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected and/or by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the theoretical amount of water has been collected and the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Spectroscopic Characterization

Accurate characterization of the synthesized product is crucial for confirming its identity and purity. The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. Key expected signals include:

-

Singlets for the two methyl groups at the 5-position of the dioxane ring.

-

Signals for the methylene protons of the dioxane ring.

-

A singlet for the methyl groups on the ethanol side chain.

-

A singlet for the methylene protons of the ethanol side chain.

-

A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments. Expected chemical shifts, based on general values for similar compounds, are:[9]

-

Signals for the quaternary carbon and the two equivalent methyl carbons at the 5-position of the dioxane ring.

-

A signal for the methylene carbons of the dioxane ring.

-

A signal for the acetal carbon (C-2 of the dioxane ring).

-

Signals for the quaternary carbon, the two equivalent methyl carbons, and the methylene carbon of the ethanol side chain.

Infrared (IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| 2960-2850 (strong) | C-H stretch | Alkanes |

| ~1100-1000 (strong) | C-O stretch | Acetal, Alcohol |

The presence of a broad O-H stretching band and strong C-O stretching bands, along with the characteristic C-H stretches of the alkyl groups, would be consistent with the structure of this compound.[10]

Potential Applications and Future Research Directions

While specific, high-impact applications of this compound are not extensively documented in the available literature, its structure suggests several areas of potential utility.

-

Synthetic Intermediate: The primary hydroxyl group can be a handle for further chemical transformations, making this compound a potential building block or synthon in the synthesis of more complex molecules.

-

Protecting Group Chemistry: The 1,3-dioxane moiety can serve as a protecting group for the diol functionality, which can be deprotected under acidic conditions.[1]

-

Specialty Chemicals: Its structure may lend itself to applications in the formulation of specialty chemicals where its physical properties (e.g., as a solvent or additive) could be advantageous.

-

Fragrance and Flavor Industry: Although no direct evidence was found for this specific compound, other 1,3-dioxane derivatives are used in the fragrance industry.[11] Further investigation into its olfactory properties could be a potential research avenue.

Future research should focus on the full characterization of this compound, including detailed spectroscopic analysis and the exploration of its reactivity. Investigating its utility as a chiral auxiliary (if resolved into enantiomers, though it is achiral as presented) or as a precursor for novel polymers or pharmaceutical scaffolds could unveil valuable applications.

Safety and Handling

This compound is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation.[2]

Precautionary Measures:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a readily synthesizable compound with a stable yet cleavable heterocyclic core. This technical guide has provided a framework for its synthesis, characterization, and potential areas of application. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and uses of this intriguing molecule.

References

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. This compound | C10H20O3 | CID 81723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol | MDPI [mdpi.com]

- 8. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol, a substituted dioxane derivative. While a definitive historical account of its specific discovery remains elusive in publicly accessible literature, its synthesis can be logically inferred from established principles of organic chemistry. This document details the synthesis of its key precursors, the methodology for its preparation via acid-catalyzed acetalization, its physicochemical properties, and explores its potential applications in medicinal chemistry and drug development based on the known biological activities of structurally related 1,3-dioxane compounds.

Introduction and Physicochemical Properties

This compound, with the IUPAC name 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol, is a heterocyclic compound belonging to the 1,3-dioxane family. The 1,3-dioxane scaffold is of significant interest in medicinal chemistry due to its conformational rigidity and ability to act as a versatile pharmacophore.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₃ | PubChem[1] |

| Molecular Weight | 188.26 g/mol | PubChem[1] |

| IUPAC Name | 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol | PubChem[1] |

| CAS Number | 7299-86-7 | PubChem[1] |

| Appearance | Inferred to be a liquid or low-melting solid | - |

| Solubility | Expected to be soluble in organic solvents | - |

Synthesis Pathway: A Logical Framework